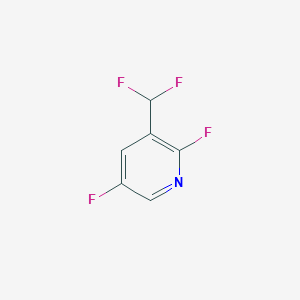

3-(Difluoromethyl)-2,5-difluoropyridine

Description

Properties

Molecular Formula |

C6H3F4N |

|---|---|

Molecular Weight |

165.09 g/mol |

IUPAC Name |

3-(difluoromethyl)-2,5-difluoropyridine |

InChI |

InChI=1S/C6H3F4N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H |

InChI Key |

LHHYHYQEKLCVNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Halogenated Pyridine Precursors

A common strategy for synthesizing fluoropyridines, including 3-(Difluoromethyl)-2,5-difluoropyridine, is the nucleophilic substitution of halogens (chlorine or bromine) on a pyridine ring by fluoride ions. This approach typically uses potassium fluoride or cesium fluoride as fluorinating agents in polar aprotic solvents such as dimethyl sulfoxide (DMSO), sulfolane, or N-methylpyrrolidone (NMP).

Starting Materials : 2,3,5-trichloropyridine or 2,5-dichloro-3-nitropyridine are frequently employed as precursors. For example, 2,3,5-trichloropyridine can be selectively fluorinated to 2,3-difluoro-5-chloropyridine, a close analog to the target compound.

Fluorinating Agents : Potassium fluoride and cesium fluoride are the principal fluorinating agents. Cesium fluoride often provides higher reactivity but is more expensive. Potassium fluoride is more economical but requires optimized conditions.

Solvents : Sulfolane, DMSO, and mixtures thereof are preferred solvents due to their high polarity and ability to dissolve both the pyridine substrates and fluoride salts.

Reaction Conditions : Elevated temperatures (120–190 °C) and prolonged reaction times (up to 19 hours) are common to achieve high conversion. For example, one method uses a two-step heating profile: 145 °C for 17 hours followed by 190 °C for 19 hours, yielding up to 90% product with 99.8% purity.

Product Isolation : Continuous removal of the product by distillation during the reaction is sometimes employed to drive the reaction forward and improve yield, although this can be energy-intensive.

Catalytic Cyclization and Fluoridation Route

An alternative method involves catalytic ring-closure reactions followed by fluoridation:

Starting Materials : Trichloracetic aldehyde and acrylonitrile are used as key starting materials.

Step 1 – Catalytic Ring-Closure : These react in the presence of cuprous chloride and solvents such as acetonitrile or ethylene dichloride at 160–200 °C for 2–4 hours to form an intermediate pyridine ring system.

Step 2 – Fluoridation : The intermediate is then treated with potassium monofluoride in solvents like DMSO, dimethylformamide (DMF), or N-methylpyrrolidone at 120–180 °C for 9–10 hours to introduce fluorine atoms, yielding 3-(Difluoromethyl)-2,5-difluoropyridine after distillation under high vacuum.

Mass Ratios : Typical mass ratios for the ring-closure step are trichloracetic aldehyde:acrylonitrile:cuprous chloride:solvent = 1:0.3–0.5:0.02–0.05:2–4, and for the fluoridation step, intermediate to potassium monofluoride is about 1:0.8–1.

Diazotization and Schiemann Reaction

A classical approach involves diazotization of diaminopyridines followed by fluorination via the Schiemann reaction:

Starting Materials : Diaminopyridines such as 5-bromo-2,3-diaminopyridine.

Process : The amino groups are replaced by fluorine through diazotization in hydrogen fluoride, producing difluoropyridines.

Limitations : This method involves hazardous reagents (hydrogen fluoride), explosive intermediates, and often low yields, making it less favorable for industrial production.

Comparative Data Table of Preparation Methods

Research Discoveries and Industrial Relevance

The fluorination of halogenated pyridine precursors using potassium fluoride in sulfolane/DMSO mixtures has been optimized to achieve high yields and purity suitable for industrial production, overcoming previous challenges related to substitution at the 3-position of the pyridine ring.

The use of mixed solvents and dual fluorinating agents (cesium and potassium fluoride) enhances the fluorination efficiency, reducing reaction times and improving selectivity.

Catalytic cyclization followed by fluoridation offers an alternative synthetic pathway that may allow access to fluorinated pyridines with different substitution patterns, potentially broadening the scope of derivatives accessible for agrochemical and pharmaceutical applications.

Classical diazotization and Schiemann reactions, while historically significant, are less favored due to safety and yield concerns, prompting development of more practical fluorination methods.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the pyridine ring.

Oxidation and Reduction: It can undergo oxidation to form difluoromethylpyridine oxides and reduction to yield difluoromethylpyridine derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Cross-Coupling: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine (PPh3) are used.

Major Products Formed

Substitution Reactions: Products include difluoromethyl-substituted pyridines.

Oxidation: Products include difluoromethylpyridine oxides.

Reduction: Products include difluoromethylpyridine derivatives.

Cross-Coupling: Products include new carbon-carbon bonded compounds.

Scientific Research Applications

3-(Difluoromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.

Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Key Comparative Insights:

Compared to 3,5-difluoropyridine, the additional 2-F and CF₂H substituents may introduce more complex J-coupling networks in NMR, affecting signal resolution .

NMR Performance: In SABRE-SHARPER experiments, 3-(difluoromethyl)pyridine showed moderate signal-to-noise ratio (SNR) enhancements, while 3,5-difluoropyridine exhibited superior performance due to simpler coupling patterns . The target compound’s additional fluorine atoms may reduce SNR due to increased splitting but could offer unique diagnostic peaks for structural elucidation.

Pharmaceutical Relevance: Fluorinated pyridines with CF₂H groups are valued as bioisosteres for hydroxyl or methyl groups, enhancing metabolic stability . The target compound’s trifluorinated structure could mimic bioactive motifs in kinase inhibitors or antifungal agents.

Synthetic Challenges :

- The regioselective introduction of fluorine and CF₂H groups (e.g., via Schlosser-type functionalization) is technically demanding, as seen in studies on 2,5-difluoropyridine derivatives . The target compound’s synthesis would require precise control to avoid over-fluorination or side reactions.

Q & A

Q. What interdisciplinary approaches link structural modifications to biological activity?

- Methodological Answer : Combine SAR studies (e.g., varying fluorine positions) with in vitro assays (e.g., enzyme inhibition). Molecular docking (e.g., AutoDock Vina) identifies binding interactions, while metabolomics (LC-MS/MS) tracks fluorinated metabolites in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.